molecular formula C14H12ClN3O3S B13559747 [2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 808158-91-0

[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B13559747
CAS No.: 808158-91-0
M. Wt: 337.8 g/mol
InChI Key: OZDCLJOHEZBQNJ-UHFFFAOYSA-N
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Description

[(5-chloropyridin-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate is a complex organic compound featuring a pyridine ring substituted with a chloropyridinyl carbamoyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-chloropyridin-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate typically involves multi-step organic reactions One common approach is to start with the chlorination of pyridine to introduce the 5-chloropyridinyl group This is followed by the formation of the carbamoyl group through a reaction with an appropriate isocyanate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(5-chloropyridin-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

[(5-chloropyridin-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique functional groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(5-chloropyridin-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Properties

CAS No.

808158-91-0

Molecular Formula

C14H12ClN3O3S

Molecular Weight

337.8 g/mol

IUPAC Name

[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C14H12ClN3O3S/c1-22-13-10(3-2-6-16-13)14(20)21-8-12(19)18-11-5-4-9(15)7-17-11/h2-7H,8H2,1H3,(H,17,18,19)

InChI Key

OZDCLJOHEZBQNJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=NC=C(C=C2)Cl

solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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